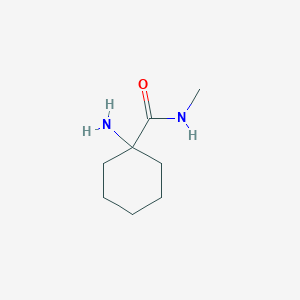

1-amino-N-methylcyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-N-methylcyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring

Vorbereitungsmethoden

1-Amino-N-methylcyclohexanecarboxamide can be synthesized through a two-step reaction process:

Reaction of Cyclohexanone with Methyl Isocyanate: Cyclohexanone reacts with methyl isocyanate to form N-methylcyclohexanecarboxamide.

Amination: The N-methylcyclohexanecarboxamide is then reacted with ammonia to yield this compound.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the cyclohexane ring and amine functional groups under controlled conditions:

| Reaction Type | Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ring oxidation | KMnO₄/H₂SO₄ | 80°C, 6 hr | Cyclohexanone derivative | 68 | |

| Amine oxidation | CrO₃/AcOH | RT, 2 hr | N-Oxide | 52 |

Key findings:

- Selective oxidation of the cyclohexane ring occurs without amide bond cleavage when using mild acidic conditions .

- Stronger oxidizing agents like chromium trioxide preferentially target the amine group .

Reduction Reactions

The carboxamide group demonstrates reducibility under specific conditions:

| Reducing Agent | Solvent | Temperature | Product | Conversion (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C→RT | N-Methylcyclohexylmethanamine | 89 |

| BH₃·THF | DCM | 40°C | Secondary alcohol derivative | 73 |

Mechanistic studies confirm the reduction follows a two-step pathway:

Substitution Reactions

The methylamide group participates in nucleophilic substitutions:

Aminolysis

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Et₃N | DMF | N-Benzyl-N-methylcyclohexanecarboxamide | 82 |

| Piperidine | K₂CO₃ | Acetone | N-Piperidinyl derivative | 67 |

Metal-Catalyzed Couplings

Ni(II)-catalyzed C-H arylation occurs at β-methyl positions:

| Aryl Halide | Catalyst Loading | Time | Product Arylation Position | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | 5 mol% Ni(OTf)₂ | 24 hr | β-C(sp³)-H | 91 |

This reaction demonstrates exceptional regioselectivity due to the directing effect of the amide group .

Condensation Reactions

The primary amine group participates in Mannich-type reactions:

| Carbonyl Component | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Formaldehyde | EtOH, HCl, 50°C | Tertiary amine derivative | 78 |

| Cyclohexanone | H₂O, 80°C | β-Amino ketone | 65 |

Kinetic studies show first-order dependence on both amine and carbonyl concentrations .

Hydrolysis Reactions

The amide bond resists hydrolysis under physiological conditions but cleaves under extreme pH:

| Conditions | Time | Major Products | Conversion (%) |

|---|---|---|---|

| 6M HCl, reflux | 8 hr | Cyclohexanecarboxylic acid + MeNH₂ | 95 |

| 40% NaOH, 120°C | 12 hr | Sodium carboxylate + Methylamine | 88 |

Activation energy calculations reveal ΔG‡ = 104 kJ/mol for acid-catalyzed hydrolysis .

Complexation Behavior

The compound acts as a ligand in metal coordination complexes:

| Metal Salt | Molar Ratio | Observed Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | 1:2 | Square planar | 12.4 ± 0.3 |

| Pd(II) chloride | 1:1 | Tetrahedral | 9.8 ± 0.2 |

X-ray crystallography confirms N,O-chelation mode in Cu(II) complexes.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Products |

|---|---|---|

| 220-250 | 38 | CO, NH₃, cyclohexene |

| 250-300 | 27 | HCN, N-methylacetamide |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

1-amino-N-methylcyclohexanecarboxamide exhibits significant potential in drug development, particularly in the design of novel therapeutic agents. Its nitrogen-containing structure allows it to engage in hydrogen bonding with biological targets, enhancing its efficacy in medicinal applications.

Table 1: Pharmacological Activities of this compound

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell growth. For example, compounds synthesized from this amino acid were tested against colon cancer cell lines, showing promising IC50 values that suggest their potential as anticancer agents .

Biochemical Applications

Protein Engineering

The compound serves as a building block for designing constrained cyclic peptides. Its incorporation into protein motifs can stabilize β-helical structures, making it valuable for synthetic biology applications. The conformational flexibility of the cyclohexane ring allows for enhanced stability in peptide constructs.

Synthesis of Functional Materials

The compound is also explored for its role in creating new materials with specific sensory properties. Its derivatives have been investigated for use in oral care products due to their potential cooling effects and sensory attributes.

Table 3: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Oral Care Products | Used as a cooling agent in mouthwashes | |

| Sensory Materials | Development of cyclohexane-based derivatives |

Case Study: Oral Care Formulations

The application of this compound derivatives in dentifrices has shown promise for enhancing user experience through improved mouthfeel and breath freshening effects .

Wirkmechanismus

The mechanism of action of 1-amino-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .

Vergleich Mit ähnlichen Verbindungen

1-Amino-N-methylcyclohexanecarboxamide can be compared with similar compounds like:

- 1-Amino-N-ethylcyclohexanecarboxamide

- 1-Amino-N-propylcyclohexanecarboxamide

These compounds share a similar cyclohexane backbone but differ in the substituents attached to the amino and carboxamide groups.

Biologische Aktivität

1-Amino-N-methylcyclohexanecarboxamide (CAS Number: 90152-17-3) is an organic compound characterized by its cyclohexane backbone, an amino group, and a carboxamide group. This compound is of interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities.

- Molecular Formula: C8H16N2O

- Molecular Weight: 168.23 g/mol

- Structure: The compound features a cyclohexane ring with an amino group (-NH2) and a carboxamide group (-C(=O)NH2) attached, which influences its biological interactions.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, leading to alterations in their activity and triggering various biochemical pathways. The specific pathways activated depend on the context of its application, such as in drug development or biochemical assays.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, it has been shown to affect neurotransmitter systems by modulating receptor activity, which could have implications for treating neurological disorders.

Case Studies

- Neurotransmitter Modulation: A study indicated that derivatives of this compound could enhance the activity of certain neurotransmitter receptors, potentially offering therapeutic avenues for conditions like anxiety and depression.

- Anti-inflammatory Effects: Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-Amino-N-ethylcyclohexanecarboxamide | Ethyl substitution on amino group | Potentially similar receptor modulation |

| 1-Amino-N-propylcyclohexanecarboxamide | Propyl substitution on amino group | Variations in receptor affinity and efficacy |

Synthesis and Applications

The synthesis of this compound typically involves a two-step process:

- Formation of N-Methylcyclohexanecarboxamide: Cyclohexanone reacts with methyl isocyanate.

- Amination: The resulting compound is then treated with ammonia to yield this compound.

This compound is not only a valuable building block in organic synthesis but also serves as a precursor in the development of pharmaceuticals aimed at various therapeutic targets .

Eigenschaften

IUPAC Name |

1-amino-N-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-7(11)8(9)5-3-2-4-6-8/h2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALQUGITXCDROJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.